2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Catalog No.
S1918158
CAS No.
64640-12-6
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

CAS Number

64640-12-6

Product Name

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2

InChI Key

CJIWAFOZOWCQFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a 4-chlorophenyl substituent attached to the oxazole ring. Its molecular formula is C10H7Cl2NO, and it has a molecular weight of 228.07 g/mol . The compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This reactivity allows for the introduction of different nucleophiles, such as amines or thiols, leading to the formation of new derivatives . Additionally, its chlorinated structure may facilitate electrophilic aromatic substitution reactions when reacted with suitable reagents.

The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves several steps:

  • Formation of the Oxazole Ring: The initial step generally includes the cyclization of appropriate precursors containing both nitrogen and oxygen functionalities.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents like chloromethyl methyl ether or formaldehyde in the presence of acid catalysts.
  • Substitution Reactions: Further functionalization can be performed by reacting the chlorinated compound with nucleophiles to yield various derivatives .

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole finds applications primarily in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives may be explored for their efficacy in treating conditions such as cancer or infections due to their anticipated biological activities. Additionally, it serves as a useful intermediate in organic synthesis for developing novel chemical entities .

Interaction studies involving 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole are crucial for understanding its potential biological mechanisms. Molecular docking studies can provide insights into how this compound interacts with various biological targets, such as enzymes or receptors involved in disease pathways. These studies help elucidate the structure-activity relationship of oxazole derivatives and guide further drug development efforts .

Several compounds share structural similarities with 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3-oxazoleLacks chloromethyl groupAntimicrobial properties reported
2-Chloro-5-methyl-1,3-oxazoleContains methyl instead of chloromethylPotent anticancer activity
4-Chloromethyl-5-methyl-1,3-oxazoleSimilar structure but different substituentsAnticancer and antimicrobial effects
2-Arylamino-5-(4-chlorophenyl)-1,3-oxazoleContains an arylamino groupEnhanced biological activity

The presence of both a chloromethyl and a 4-chlorophenyl group in 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole enhances its reactivity and potential biological activity compared to other similar compounds. This unique combination may lead to novel therapeutic applications that are not achievable with other derivatives.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Dates

Modify: 2023-08-16

Explore Compound Types